1-(Benzthiazol-2-ylthio)-propan-2-one: A Technical Guide
1-(Benzthiazol-2-ylthio)-propan-2-one: A Technical Guide
Executive Summary
1-(Benzthiazol-2-ylthio)-propan-2-one (CAS: 23385-34-4) is a functionalized benzothiazole derivative serving as a critical "privileged scaffold" in medicinal chemistry.[1] Characterized by a benzothiazole core linked to a propan-2-one moiety via a thioether bridge, this compound acts as a versatile electrophilic intermediate and a bioactive precursor.[1]
Its primary significance lies in two domains:
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Synthetic Utility: The active methylene group (–S–CH₂–C=O) facilitates Knoevenagel condensations and hydrazone formation, enabling the rapid generation of heterocyclic libraries.
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Therapeutic Potential: It is a validated precursor for Quorum Sensing Inhibitors (QSIs) targeting the Pseudomonas aeruginosa LasB system, offering a non-biocidal pathway to mitigate bacterial virulence without triggering rapid resistance.
Chemical Identity & Physicochemical Properties
The compound exhibits properties typical of low-molecular-weight thioethers.[1] Researchers should note the acidity of the methylene protons, which dictates its storage stability and reactivity.
| Property | Data | Note |
| IUPAC Name | 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-one | |
| CAS Number | 23385-34-4 | |
| Molecular Formula | C₁₀H₉NOS₂ | |
| Molecular Weight | 223.31 g/mol | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |
| Solubility | DMSO, DMF, Acetone, Chloroform | Poorly soluble in water |
| Key Functional Groups | Thioether (S-C), Ketone (C=O), Benzothiazole | |
| SMILES | CC(=O)CSC1=NC2=CC=CC=C2S1 |
Synthesis & Reaction Mechanism
Mechanistic Pathway
The synthesis proceeds via a classic S-alkylation (Nucleophilic Substitution) .[1] The reaction utilizes the high nucleophilicity of the mercaptobenzothiazole thiolate anion, generated in situ by deprotonation. The thiolate attacks the
[1]
Experimental Protocol (Standard Operating Procedure)
Note: This protocol is adapted from standard thio-alkylation procedures for benzothiazoles to ensure high yield and purity.
Reagents:
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2-Mercaptobenzothiazole (MBT): 10.0 mmol (1.67 g)[1]
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Chloroacetone: 11.0 mmol (1.02 g) Warning: Lachrymator[1]
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Potassium Carbonate (anhydrous): 15.0 mmol (2.07 g)[1]
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Acetone (Reagent Grade): 50 mL[1]
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Potassium Iodide (Catalytic): 0.5 mmol (83 mg) – Accelerates reaction via Finkelstein exchange.[1]
Workflow:
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Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve MBT (1.67 g) in Acetone (50 mL). Add Potassium Carbonate (2.07 g) and stir at room temperature for 15 minutes to generate the thiolate anion. Observation: Solution may turn slight yellow.
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Addition: Add catalytic Potassium Iodide. Then, add Chloroacetone (1.02 g) dropwise over 5 minutes.
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Reaction: Fit a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).[1] The starting thiol (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).
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Workup:
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Purification:
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If Solid: Recrystallize from Ethanol/Water.
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If Oil: Dissolve in minimal Dichloromethane, wash with water, dry over MgSO₄, and re-concentrate. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).[1]
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Self-Validating Checkpoint: The product should show a negative result in the Ellman’s Test (absence of free thiol) and a positive 2,4-DNP test (presence of ketone).
Analytical Characterization (Predicted)
To validate the synthesis, compare experimental data against these standard spectral characteristics for the scaffold.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | Terminal Methyl (–C(=O)–CH₃ ) | |
| Methylene Bridge (–S–CH₂ –C=O) | ||
| Aromatic Benzothiazole Protons | ||
| ¹³C NMR | Carbonyl Carbon (C =O) | |
| Benzothiazole C2 (C =N) | ||
| Methylene Carbon (S–C H₂) | ||
| IR Spectroscopy | ~1715–1725 cm⁻¹ | Strong C=O[1][4] Stretch (Ketone) |
| ~1600 cm⁻¹ | C=N / C=C Aromatic Stretch |
Biological & Therapeutic Applications
Quorum Sensing Inhibition (Anti-Virulence)
The most authoritative application of this compound is in the disruption of bacterial communication. Unlike antibiotics that kill bacteria (imposing selective pressure), this compound interferes with the LasB elastase system in Pseudomonas aeruginosa.
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Mechanism: The benzothiazole moiety mimics natural autoinducers, binding to the LasR/LasB receptor sites but failing to activate the downstream virulence gene cascade.
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Outcome: Reduction in biofilm formation and virulence factor secretion (pyocyanin, elastase) without affecting bacterial growth rates.
Synthetic Scaffold for Drug Discovery
The compound acts as a "Lego block" for generating diverse libraries:
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Hydrazone Formation: Reaction with hydrazines yields hydrazones, which have reported antifungal and antitubercular activity.
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Heterocyclization: The active methylene allows for cyclization with aldehydes (Knoevenagel) to form fused tricyclic systems, often investigated for anticancer properties.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer due to the benzothiazole moiety.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thioether linkage is susceptible to oxidation to sulfoxide/sulfone upon prolonged exposure to air.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).
References
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BenchChem. 1-(Benzthiazol-2-ylthio)-propan-2-one: Structure and Description. Retrieved from [1]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 539568, 1-(1,3-Benzothiazol-2-yl)ethan-1-one (Related Derivative).[1] Retrieved from [1]
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Wang, F., et al. (2011).[10] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters, 13(12), 3202–3205. Retrieved from [1]
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Al-Omran, F. & El-Khair, A. (2016).[1] Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry. Retrieved from
-
Lead Sciences. Product Catalog: 1-(Benzo[d]thiazol-2-ylthio)propan-2-one. Retrieved from [1]
Sources
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- 2. chemmethod.com [chemmethod.com]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. repository.qu.edu.iq [repository.qu.edu.iq]
- 5. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
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